

Application Notes and Protocols: Identification of gp33-41 Tetramer+ CD8 T Cells

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Compound of Interest

Compound Name: LCMV gp33-41

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Introduction

The identification and quantification of antigen-specific T cells are crucial for understanding immune responses to viral infections, cancer, and vaccines. The lymphocytic choriomeningitis virus (LCMV) model is a cornerstone of immunology research, and the CD8+ T cell response to the gp33-41 epitope is a key parameter in these studies. MHC class I tetramers are powerful tools that allow for the direct visualization and enumeration of antigen-specific T cells by flow cytometry. This document provides a detailed protocol and gating strategy for the identification of gp33-41 tetramer+ CD8 T cells from murine splenocytes.

Data Presentation

The following tables summarize quantitative data relevant to the identification of gp33-41 tetramer+ CD8 T cells.

Table 1: Representative Frequencies of gp33-41 Tetramer+ CD8 T Cells in C57BL/6 Mice

Tissue	Condition	Percentage of CD8+ T Cells	Citation
Spleen	Naive	~1 in 10^5 - 10^6	[1]
Spleen	LCMV Armstrong (acute, day 8)	50 - 80%	[2][3]
Spleen	LCMV Clone 13 (chronic, day 8)	10 - 30% (stem-like)	[4]
Spleen	LCMV Armstrong (memory, >day 60)	5 - 15%	[2]

Table 2: Recommended Reagent Concentrations for Staining

Reagent	Recommended Concentration/Dilution
gp33-41 Tetramer	1:100 - 1:400 (titration recommended)
Anti-CD8 Antibody	As per manufacturer's instructions (titration recommended)
Anti-CD3 Antibody	As per manufacturer's instructions
Viability Dye	As per manufacturer's instructions
Fc Block (anti-CD16/32)	1 μ g per 10^6 cells

Experimental Protocols

Materials and Reagents

- Single-cell suspension of murine splenocytes
- FACS Buffer: PBS with 2% FBS and 0.1% sodium azide
- PE-conjugated H-2Db gp33-41 Tetramer (KAVYNFATM)
- Fluorochrome-conjugated anti-mouse CD8a antibody

- Fluorochrome-conjugated anti-mouse CD3e antibody
- Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
- Fc Block (anti-mouse CD16/32)
- Red Blood Cell (RBC) Lysis Buffer
- 96-well U-bottom plates or FACS tubes
- Flow cytometer

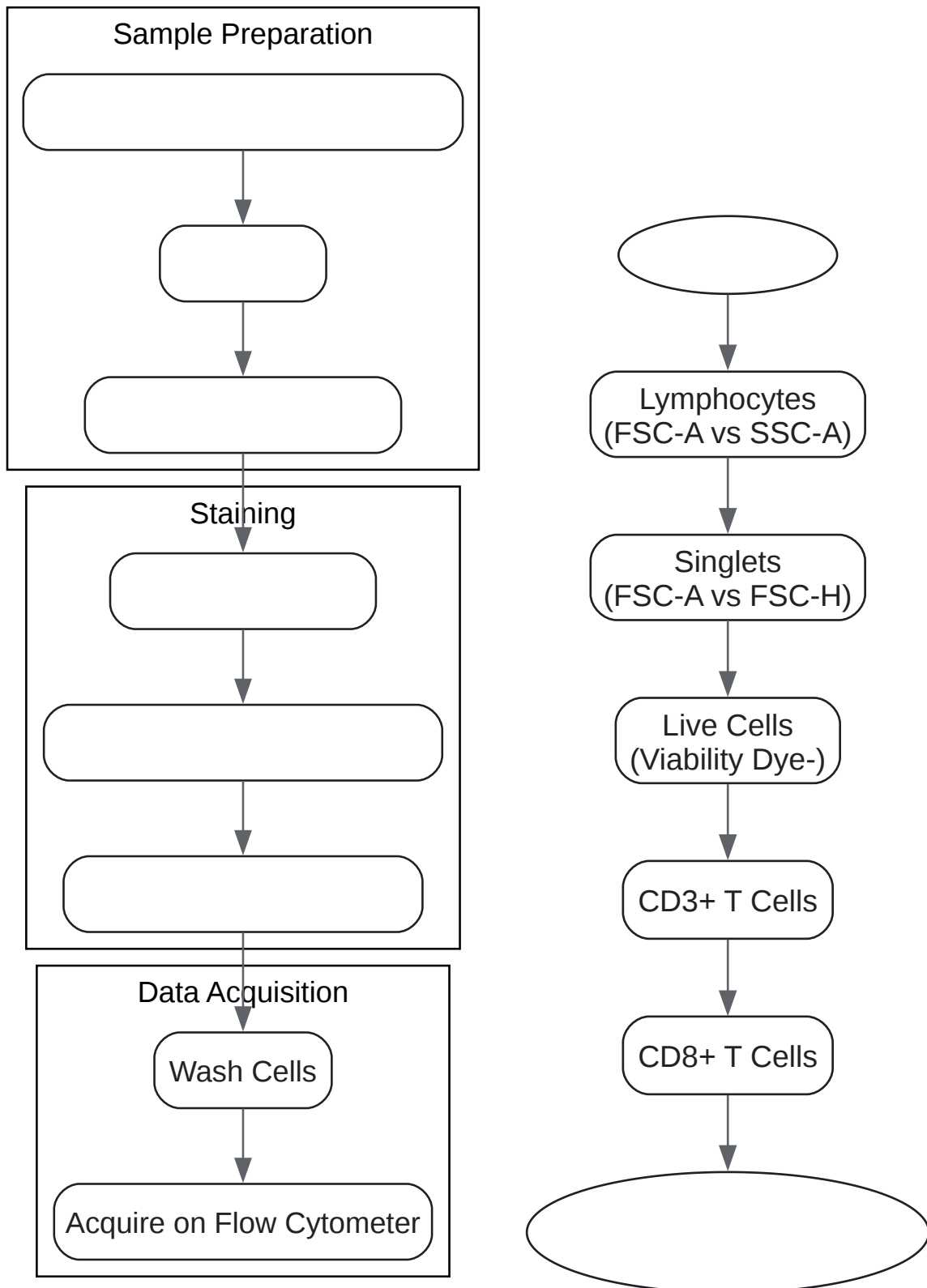
Protocol for Staining Murine Splenocytes

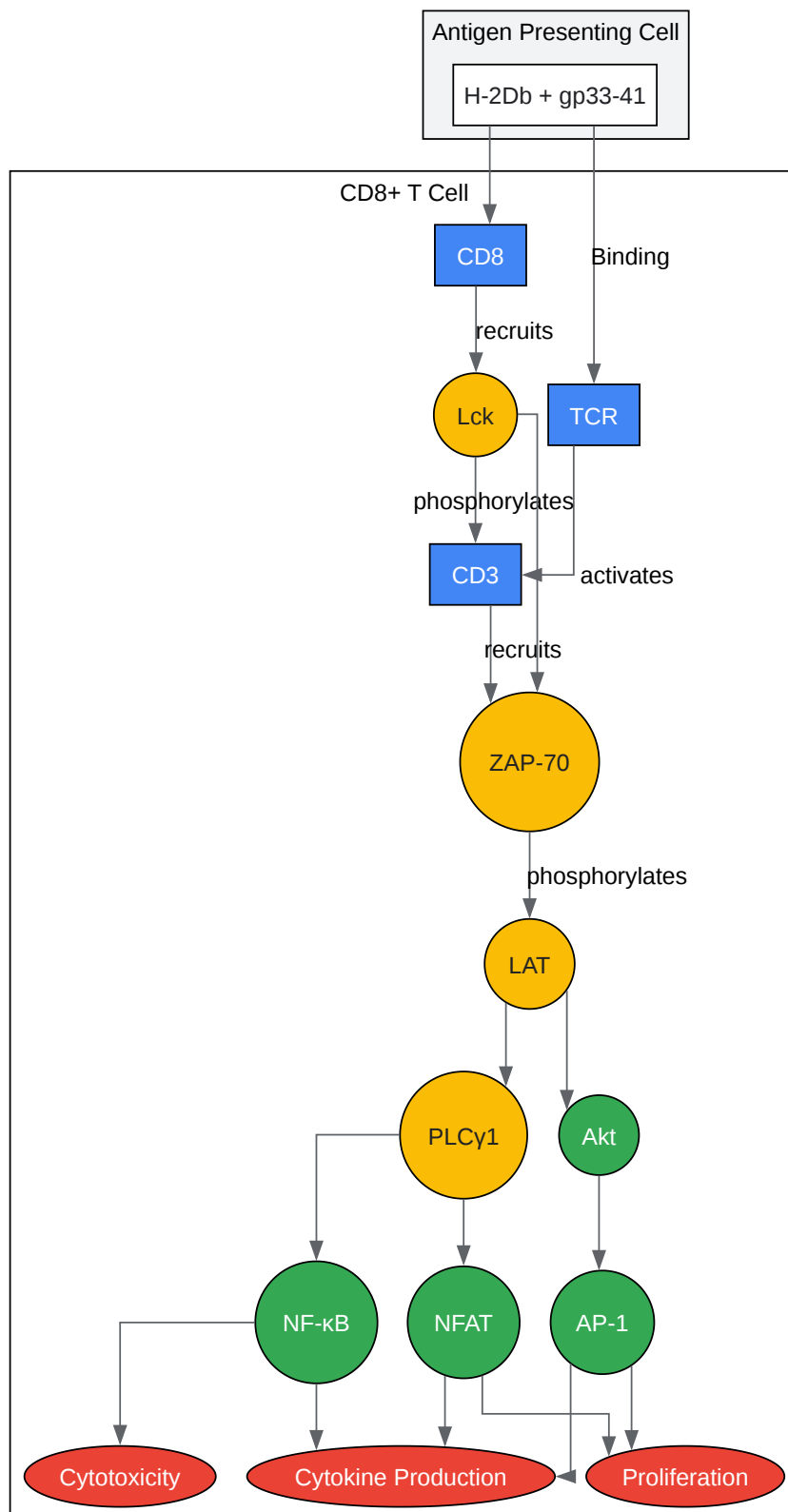
- Prepare a single-cell suspension of splenocytes from naive or LCMV-infected mice.
- Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.
- Wash the cells with FACS buffer and resuspend at a concentration of 1×10^7 cells/mL.
- Block Fc receptors by incubating the cells with Fc Block for 10-15 minutes at 4°C.
- Add the gp33-41 tetramer at the predetermined optimal concentration.
- Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at 37°C may enhance staining for some tetramers.[5]
- Wash the cells with FACS buffer.
- Add the cocktail of surface antibodies (e.g., anti-CD8, anti-CD3) and the viability dye.
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
- Acquire samples on a flow cytometer as soon as possible. If necessary, samples can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.[6]

Gating Strategy and Visualization

A sequential gating strategy is essential for accurately identifying the gp33-41 tetramer+ CD8 T cell population.

Experimental Workflow





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